molecular formula C10H8BrNO3 B13702359 6-Hydroxyquinoline-4-carboxylic acid hydrobromide

6-Hydroxyquinoline-4-carboxylic acid hydrobromide

Cat. No.: B13702359
M. Wt: 270.08 g/mol
InChI Key: PDNFEZKQCSVRRA-UHFFFAOYSA-N
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Description

6-Hydroxyquinoline-4-carboxylic acid hydrobromide is a chemical compound with the molecular formula C10H7NO3·HBr. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxyquinoline-4-carboxylic acid hydrobromide typically involves the following steps:

    Starting Material: The synthesis begins with quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring.

    Hydroxylation: The quinoline undergoes hydroxylation at the 6th position to form 6-hydroxyquinoline.

    Carboxylation: The 6-hydroxyquinoline is then carboxylated at the 4th position to yield 6-hydroxyquinoline-4-carboxylic acid.

    Hydrobromide Formation: Finally, the 6-hydroxyquinoline-4-carboxylic acid is reacted with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6-Hydroxyquinoline-4-carboxylic acid hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4,6-dicarboxylic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming 6-hydroxyquinoline-4-methanol.

    Substitution: The hydroxyl group at the 6th position can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline-4,6-dicarboxylic acid

    Reduction: 6-Hydroxyquinoline-4-methanol

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

6-Hydroxyquinoline-4-carboxylic acid hydrobromide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in biochemical assays and as a fluorescent probe for detecting metal ions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxyquinoline-4-carboxylic acid hydrobromide involves its interaction with various molecular targets and pathways:

    Metal Ion Chelation: The compound can chelate metal ions, which is useful in biochemical assays and as a fluorescent probe.

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, making it useful in drug discovery.

    DNA Intercalation:

Comparison with Similar Compounds

6-Hydroxyquinoline-4-carboxylic acid hydrobromide can be compared with other similar compounds, such as:

    4-Hydroxyquinoline-6-carboxylic acid: Similar structure but different position of the hydroxyl and carboxyl groups.

    6-Bromo-4-hydroxyquinoline-3-carboxylic acid: Contains a bromine atom, which can alter its chemical properties and reactivity.

    8-Hydroxyquinoline: A well-known compound with similar applications but different position of the hydroxyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

6-hydroxyquinoline-4-carboxylic acid;hydrobromide

InChI

InChI=1S/C10H7NO3.BrH/c12-6-1-2-9-8(5-6)7(10(13)14)3-4-11-9;/h1-5,12H,(H,13,14);1H

InChI Key

PDNFEZKQCSVRRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1O)C(=O)O.Br

Origin of Product

United States

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